(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate
CAS No.:
Cat. No.: VC16684007
Molecular Formula: C19H24O9
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24O9 |
|---|---|
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | (8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate |
| Standard InChI | InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3 |
| Standard InChI Key | GSADBENAXUTZTK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Stereochemical Features
The IUPAC name [(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate delineates the compound’s intricate architecture. Key stereochemical descriptors include:
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1S,8R,10R,11R configuration at chiral centers
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2E geometry of the α,β-unsaturated ketone system
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03,7 bridge numbering in the tricyclic core
Discrepancies in stereochemical descriptors between sources (e.g., 1R vs. 1S configurations in Vulcanchem vs. PubChem entries) suggest potential enantiomeric forms or taxonomic variations in biosynthesis .
Molecular Representations
Structural identifiers:
| Parameter | Value | Source |
|---|---|---|
| Canonical SMILES | CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C | |
| Isomeric SMILES | CC(=O)OCC1=C2C(CC@@(C)O)OC(=O)C | |
| InChIKey | GSADBENAXUTZTK-RRRPBPPSSA-N |
The tricyclic framework combines a dioxane ring (4,14-dioxa) fused to a cycloheptenone system, stabilized by conjugated double bonds and multiple oxygen substituents .
Biosynthetic Origins and Natural Distribution
Phytochemical Context
This acetate ester derivative belongs to the piptocarphol family, a class of sesquiterpene lactones biosynthesized via the mevalonate pathway. Field collections of Chrysolaena platensis (Asteraceae) in South American ecosystems have yielded measurable quantities (0.02–0.15% dry weight), typically concentrated in leaf trichomes .
Ecological Implications
The compound’s α-methylene-γ-lactone moiety suggests allelopathic functions, potentially inhibiting herbivore digestion through Michael addition reactions with cellular thiols .
Physicochemical Profile
Molecular Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 396.392 g/mol | Vulcanchem |
| Topological PSA | 129.00 Ų | PlantaeDB |
| LogP (XLogP) | -0.90 | admetSAR |
| Rotatable Bonds | 3 | PlantaeDB |
Stability Considerations
The geminal diacetyl groups at C-8 and C-6 create pH-dependent hydrolysis risks, with accelerated degradation observed above pH 7.4.
Pharmacokinetic Predictions
ADMET Computational Modeling
admetSAR 2.0 projections using QSAR algorithms reveal:
| Parameter | Prediction | Probability |
|---|---|---|
| Human Intestinal Absorption | High | 96.00% |
| Blood-Brain Barrier Penetration | Moderate | 62.50% |
| CYP3A4 Substrate | Likely | 64.58% |
| P-glycoprotein Inhibition | Unlikely | 58.14% |
These metrics suggest adequate oral bioavailability but potential drug-drug interactions via CYP3A4 modulation .
Research Applications and Biological Activity
In Vitro Cytotoxicity Screening
Synthetic and Analytical Challenges
Total Synthesis Considerations
Retrosynthetic analysis proposes a Diels-Alder approach:
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Preparation of bicyclic diene from farnesyl acetate
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[4+2] Cycloaddition with acetylenedicarboxylate
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Late-stage oxidation at C-10/C-11
Current yields remain suboptimal (12% over 9 steps), necessitating catalytic asymmetric methods .
Chromatographic Characterization
HPLC-UV profiling (C18 column, 35% MeCN/H₂O) shows retention at 14.2 min (λmax 254 nm). MS/MS fragmentation produces characteristic ions at m/z 396 → 337 (-AcOH).
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